molecular formula C19H13NO3S B4983918 3-{[1,1'-BIPHENYL]-4-YLOXY}-1??,2-BENZOTHIAZOLE-1,1-DIONE

3-{[1,1'-BIPHENYL]-4-YLOXY}-1??,2-BENZOTHIAZOLE-1,1-DIONE

Cat. No.: B4983918
M. Wt: 335.4 g/mol
InChI Key: WAWHLAQDJRQRRD-UHFFFAOYSA-N
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Description

3-{[1,1’-BIPHENYL]-4-YLOXY}-1,2-BENZOTHIAZOLE-1,1-DIONE is an organic compound that features a biphenyl group linked to a benzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[1,1’-BIPHENYL]-4-YLOXY}-1,2-BENZOTHIAZOLE-1,1-DIONE typically involves the reaction of 4-bromobiphenyl with 2-aminobenzenethiol under specific conditions. The reaction is catalyzed by palladium and proceeds through a Suzuki-Miyaura coupling reaction . The reaction conditions often include the use of a base such as potassium carbonate in a solvent mixture of tetrahydrofuran (THF) and water .

Industrial Production Methods

Industrial production methods for this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This requires optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-{[1,1’-BIPHENYL]-4-YLOXY}-1,2-BENZOTHIAZOLE-1,1-DIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield biphenyl carboxylic acids, while substitution reactions can introduce various functional groups onto the biphenyl ring .

Scientific Research Applications

3-{[1,1’-BIPHENYL]-4-YLOXY}-1,2-BENZOTHIAZOLE-1,1-DIONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[1,1’-BIPHENYL]-4-YLOXY}-1,2-BENZOTHIAZOLE-1,1-DIONE involves its interaction with specific molecular targets. The biphenyl group can interact with hydrophobic pockets in proteins, while the benzothiazole moiety can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-{[1,1’-BIPHENYL]-4-YLOXY}-1,2-BENZOTHIAZOLE-1,1-DIONE is unique due to the combination of biphenyl and benzothiazole moieties, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3-(4-phenylphenoxy)-1,2-benzothiazole 1,1-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13NO3S/c21-24(22)18-9-5-4-8-17(18)19(20-24)23-16-12-10-15(11-13-16)14-6-2-1-3-7-14/h1-13H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAWHLAQDJRQRRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)OC3=NS(=O)(=O)C4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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